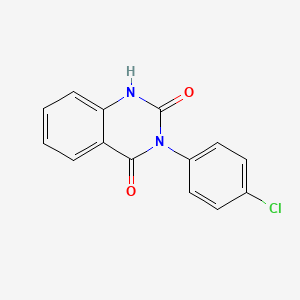

3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione

Übersicht

Beschreibung

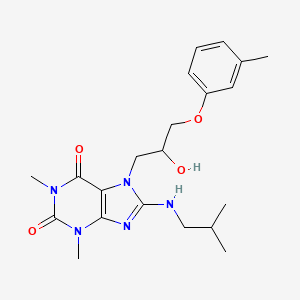

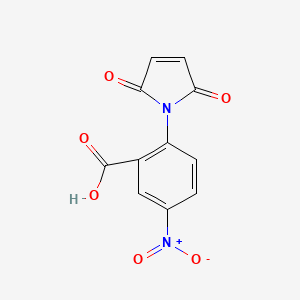

“3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione” is a derivative of quinazolinone . Quinazolinones are a class of compounds that have attracted significant attention due to their wide range of pharmacological activities . They are used in various capacities such as analgesics, anti-inflammatories, diuretics, anticonvulsants, potential antispasmodics, long-acting sedatives, bronchodilators, and cholertic agents .

Synthesis Analysis

The synthesis of “this compound” and its derivatives often starts from 3-phenylquinazoline-2,4(1H,3H)-dithione . The structures of the synthesized compounds are usually inferred based on mass spectral, infrared, and NMR spectral data, as well as elemental analytical data .Molecular Structure Analysis

The molecular structure of “this compound” and its derivatives can be analyzed using various spectroscopic techniques, including mass spectrometry, infrared spectroscopy, and NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” and its derivatives can be complex, involving multiple steps and various reagents .Wissenschaftliche Forschungsanwendungen

Hypotensive Agents

3-(2-Chlorophenyl)-6-ethoxycarbonyl-5,7-dimethyl-2,4(1H,3H)-quinazoline dione has been studied for its potential hypotensive activities. Various substitutions on this compound have demonstrated significant activity in relaxing blood vessels, with certain compounds showing potency higher than papaverine (Eguchi et al., 1991).

Antitumor Activity

Quinazoline-2,4(1H,3H)-diones exhibit antitumor properties. An improved method for synthesizing these derivatives showed significant inhibition of in vitro growth of multiple human tumor cell lines. Specific substitutions on the quinazoline-2,4(1H,3H)-dione structure enhanced antitumor activity (Zhou, Xie, & Liu, 2013).

Chymase Inhibitors

3-Phenylsulfonylquinazoline-2,4-dione derivatives have been synthesized and evaluated as inhibitors of human heart chymase. Specific structural features in these compounds have shown potent chymase inhibitory activity (Fukami et al., 2000).

Novel Synthesis Methods

Studies have explored novel synthesis methods for quinazoline-2,4(1H,3H)-diones. For instance, the reaction of substituted 3-amino-1H,3H-quinoline-2,4-diones with urea in acetic acid yields novel compounds in high yields (Klásek et al., 2003). Additionally, a green synthesis approach using CO2 and 2-aminobenzonitriles in water without any catalyst has been developed, showcasing a potential application in sustainable chemistry (Ma et al., 2013).

Antidiabetic Activity

Quinazoline-2,4-diones have been synthesized and evaluated for antidiabetic activity. Certain compounds displayed moderate activity against α-amylase and/or α-glucosidase enzymes, suggesting potential as antidiabetic agents (Santos-Ballardo et al., 2020).

Agricultural Applications

Novel pyrazole-quinazoline-2,4-dione hybrids have been discovered as potent inhibitors for a significant target in herbicide discovery, 4-Hydroxyphenylpyruvate dioxygenase (HPPD). These compounds exhibited excellent herbicidal activity and crop safety (He et al., 2020).

Wirkmechanismus

Target of Action

Quinazoline derivatives have been found to exhibit a wide range of pharmacological activities, suggesting they interact with multiple targets .

Mode of Action

Quinazoline derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

Quinazoline derivatives have been found to influence a variety of biochemical pathways, leading to downstream effects .

Result of Action

Quinazoline derivatives have been found to exhibit a wide range of biological activities .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O2/c15-9-5-7-10(8-6-9)17-13(18)11-3-1-2-4-12(11)16-14(17)19/h1-8H,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHCXLABDXGWGIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-difluorobenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2810845.png)

![N-ethyl-2-[3-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-phenylacetamide](/img/structure/B2810846.png)

![4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-6-fluoroquinazoline](/img/structure/B2810852.png)

![N-benzyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-phenethylacetamide](/img/structure/B2810856.png)

![Ethyl 4-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-3-oxobutanoate](/img/structure/B2810857.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2810861.png)

![1-[4-Phenyl-4-(spiro[1H-2-benzofuran-3,4'-piperidine]-1'-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2810862.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2810865.png)